N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2.ClH/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19;/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIUZBLYHJRXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin (CAS: 1185295-72-0) is a synthetic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN5O2 |
| Molar Mass | 417.94 g/mol |
| IUPAC Name | N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
| CAS Number | 1185295-72-0 |
| Hazard Classification | Irritant |
Anti-inflammatory Activity
Recent studies have indicated that compounds related to this compound exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50 values for some derivatives against COX-2 were reported to be as low as 0.04 μmol .
- LPS-Induced Inflammation : Research demonstrated that certain aminopyrazole derivatives could inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models. This suggests a potential mechanism for reducing inflammation in conditions such as autoimmune diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various bioassays:
- Cell Proliferation Inhibition : Compounds within this class have been tested against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell proliferation, with growth percentages dropping to 54.25% and 38.44%, respectively .
- Selectivity Against Normal Cells : Notably, some derivatives showed minimal toxicity towards normal fibroblasts while effectively targeting cancer cells, indicating a favorable therapeutic index .
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study using rat models for carrageenan-induced paw edema and cotton pellet-induced granuloma, derivatives of this compound demonstrated significant reductions in swelling and inflammation markers compared to control groups . This underscores the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro assays were conducted on various tumor cell lines to evaluate the antiproliferative effects of the compound. The results indicated that specific structural modifications enhanced anticancer activity while maintaining low toxicity towards normal cells. This highlights the importance of structure–activity relationships (SARs) in drug development for cancer therapies .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin
- CAS Number : 1185295-72-0
- Molecular Formula : C₂₁H₂₈ClN₅O₂
- Molar Mass : 417.94 g/mol
- Hazard Class : IRRITANT .
Structural Features: The compound features a pyrazolo[4,3-c]pyridine core fused with a piperidine ring. The 2-methylphenyl group is attached via a carboxamide linkage, while the pyrazolo-pyridine moiety is substituted with a methyl group at the 1-position.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with key analogs:
Key Observations
Core Heterocycle Variations: The target compound and the analog from share a pyrazolo[4,3-c]pyridine core, while PF-232798 () uses an imidazo[4,5-c]pyridine system. The isomer pyrazolo[3,4-b]pyridine () lacks the fused piperidine ring, reducing conformational flexibility compared to the target compound .
Substituent Effects :
- The N-(2-methylphenyl) group in the target compound may enhance lipophilicity compared to the N-phenyl group in ’s analog, influencing membrane permeability .
- PF-232798’s 8-azabicyclo[3.2.1]octane moiety contributes to its antiviral activity by mimicking natural ligand interactions with CCR5 .
Pharmacological and Safety Profiles :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
